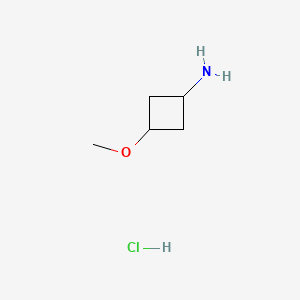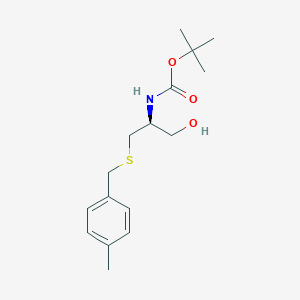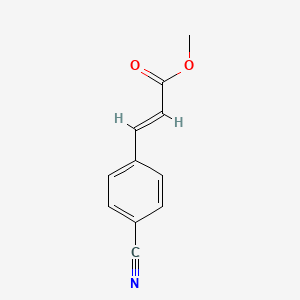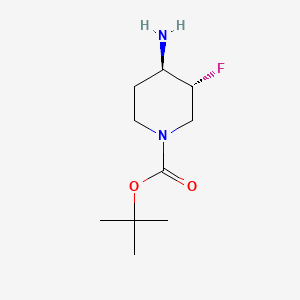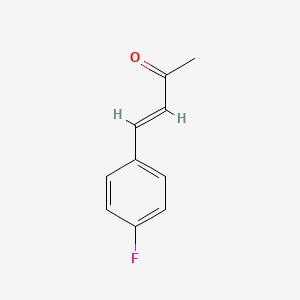
1-METHYL-4-(2-METHYLPHENYL)-1,2,3,6-TETRAHYDROPYRIDINE HYDROCHLORIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-METHYL-4-(2-METHYLPHENYL)-1,2,3,6-TETRAHYDROPYRIDINE HYDROCHLORIDE is a chemical compound known for its unique structure and properties It belongs to the class of tetrahydropyridines, which are characterized by a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-METHYL-4-(2-METHYLPHENYL)-1,2,3,6-TETRAHYDROPYRIDINE HYDROCHLORIDE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylphenyl and 1-methylpyridine.
Reaction Conditions: The reaction is often carried out under controlled conditions, including specific temperatures, solvents, and catalysts. Common solvents include ethanol or methanol, while catalysts like palladium on carbon (Pd/C) may be used to facilitate the reaction.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound, enhancing its stability and solubility.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial for optimizing production efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-METHYL-4-(2-METHYLPHENYL)-1,2,3,6-TETRAHYDROPYRIDINE HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are typical reagents for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce more saturated tetrahydropyridine compounds.
Scientific Research Applications
1-METHYL-4-(2-METHYLPHENYL)-1,2,3,6-TETRAHYDROPYRIDINE HYDROCHLORIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-METHYL-4-(2-METHYLPHENYL)-1,2,3,6-TETRAHYDROPYRIDINE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
1-METHYL-4-PHENYL-1,2,3,6-TETRAHYDROPYRIDINE (MPTP): Known for its neurotoxic effects, MPTP is structurally similar but lacks the 2-methyl group on the phenyl ring.
1-METHYL-4-(2-CHLOROPHENYL)-1,2,3,6-TETRAHYDROPYRIDINE: This compound has a chlorine atom instead of a methyl group on the phenyl ring, leading to different chemical and biological properties.
Uniqueness: 1-METHYL-4-(2-METHYLPHENYL)-1,2,3,6-TETRAHYDROPYRIDINE HYDROCHLORIDE is unique due to its specific substitution pattern, which influences its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
127382-79-0 |
|---|---|
Molecular Formula |
C13H18ClN |
Molecular Weight |
223.74 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



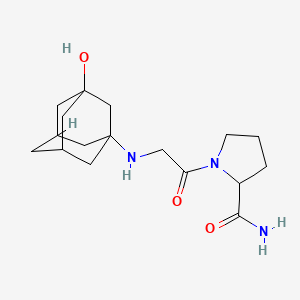

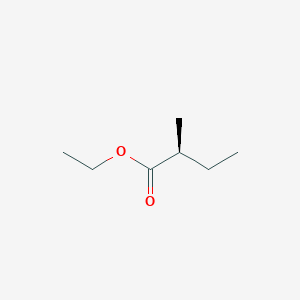
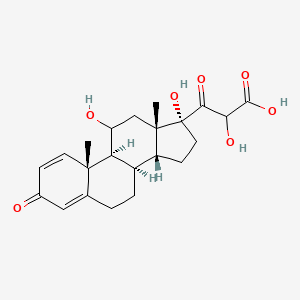
![Ethyl 3-amino-6-[(Z)-(hydroxyimino)methyl]-2-pyrazinecarboxylate](/img/structure/B1148184.png)
